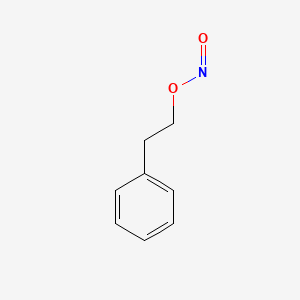

Phenethyl nitrite

説明

Phenethyl nitrite (C₈H₉NO₂) is an organic nitrite ester derived from phenethyl alcohol and nitrous acid. Its structure consists of a phenethyl group (–CH₂CH₂C₆H₅) bonded to a nitrosooxy (–O–NO) functional group. Phenethyl nitrite’s applications likely span industrial, pharmaceutical, and chemical synthesis fields, though its reactivity and stability require careful handling due to the labile nitrite group .

特性

CAS番号 |

24330-46-9 |

|---|---|

分子式 |

C8H9NO2 |

分子量 |

151.16 g/mol |

IUPAC名 |

2-phenylethyl nitrite |

InChI |

InChI=1S/C8H9NO2/c10-9-11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChIキー |

UYFFAINCSURFJZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CCON=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Phenethyl nitrite can be synthesized through the reaction of phenethyl alcohol with nitrous acid. The reaction typically involves the following steps:

Formation of Nitrous Acid: Sodium nitrite is reacted with a mineral acid (such as hydrochloric acid) to produce nitrous acid.

Esterification: Phenethyl alcohol is then reacted with the freshly prepared nitrous acid under controlled conditions to form phenethyl nitrite.

Industrial Production Methods: While the laboratory synthesis of phenethyl nitrite is well-documented, industrial-scale production methods are less commonly reported. the principles remain similar, involving the esterification of phenethyl alcohol with nitrous acid, with considerations for scalability, safety, and efficiency.

化学反応の分析

Types of Reactions: Phenethyl nitrite undergoes several types of chemical reactions, including:

Aminolysis: Reaction with amines to form corresponding amides.

Hydrolysis: Reaction with water to produce phenethyl alcohol and nitrous acid.

Oxidation: Reaction with oxidizing agents to form nitro compounds.

Common Reagents and Conditions:

Aminolysis: Typically carried out in a solvent such as dioxane-water mixture, with amines like methylamine or morpholine.

Hydrolysis: Conducted in aqueous conditions, often under acidic or basic catalysis.

Oxidation: Utilizes oxidizing agents such as potassium permanganate or nitric acid.

Major Products:

Aminolysis: Produces phenethyl amides.

Hydrolysis: Yields phenethyl alcohol and nitrous acid.

Oxidation: Forms nitro compounds.

科学的研究の応用

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso and nitro compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, although detailed studies are limited.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

作用機序

The mechanism of action of phenethyl nitrite involves its ability to donate nitrite ions, which can participate in various chemical reactions. The nitrite group can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

類似化合物との比較

Structural and Physicochemical Properties

Table 1: Key Properties of Nitrites

| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/mL) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| Phenethyl nitrite | C₈H₉NO₂ | 151.16 | ~1.1 (est.) | ~200 (est.) | Aromatic phenethyl group, nitrosooxy |

| Methyl nitrite | CH₃NO₂ | 61.04 | 0.99 | –17 | Short alkyl chain, high volatility |

| Pentyl nitrite | C₅H₁₁NO₂ | 117.15 | 0.88 | 97–99 | Longer alkyl chain, vasodilatory use |

| Calcium nitrite | Ca(NO₂)₂ | 132.09 | 2.23 | Decomposes | Inorganic salt, corrosion inhibitor |

- Phenethyl nitrite combines aromatic stability with the reactivity of the nitrite group.

- Methyl nitrite is highly volatile and explosive, limiting its practical applications .

- Pentyl nitrite (amyl nitrite) is a vasodilator used clinically; its longer alkyl chain reduces volatility compared to methyl nitrite but increases lipid solubility .

- Calcium nitrite, an inorganic salt, is non-flammable and used in construction for corrosion prevention .

Reactivity and Functional Roles

- Nitrite Ion Behavior: All nitrites share the NO₂⁻ ion, which acts as a Lewis base and ambidentate ligand. The ion’s resonance hybrid structure allows for versatile bonding with metals or organic groups .

- Organic vs. Inorganic Nitrites: Organic nitrites (e.g., phenethyl, pentyl) undergo hydrolysis to release nitric oxide (NO), a key signaling molecule. This property underpins their use in medicine and chemical synthesis . Inorganic nitrites (e.g., calcium nitrite) are stable solids that release nitrite ions in solution, primarily used in industrial anti-corrosion coatings .

Research Insights

- Structure-Activity Relationships :

- Alkyl chain length impacts volatility and bioactivity. Longer chains (e.g., pentyl) enhance lipid solubility but reduce volatility compared to methyl nitrite .

- In phenethyl derivatives, substituent position (e.g., hydroxyl groups in CAPE) critically influences antioxidant efficacy. For phenethyl nitrite, the nitrosooxy group’s placement relative to the aromatic ring may dictate reactivity .

- Analytical Methods: Nitrite quantification via the Griess reaction () is standard, applicable to both organic and inorganic nitrites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。